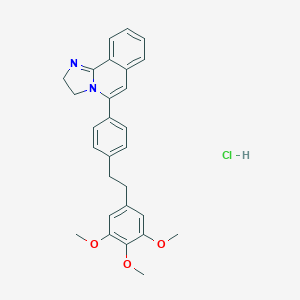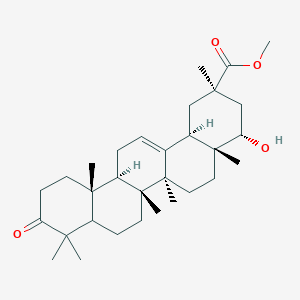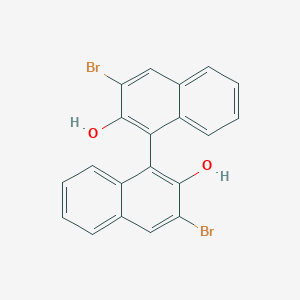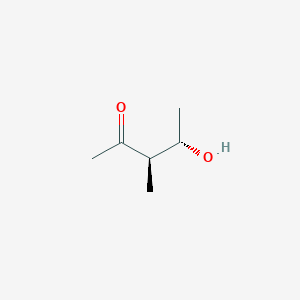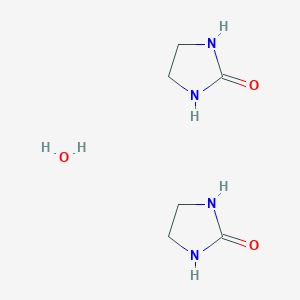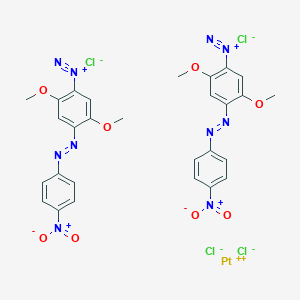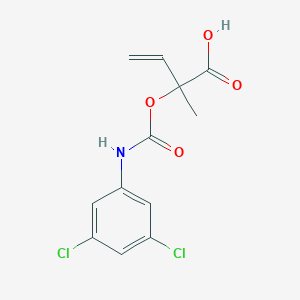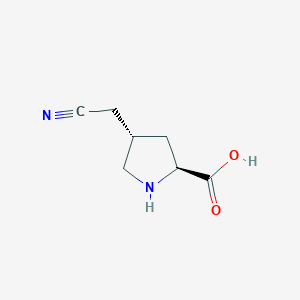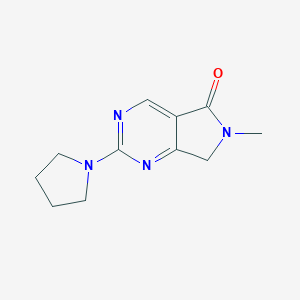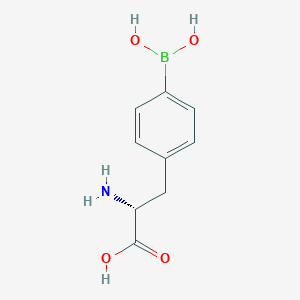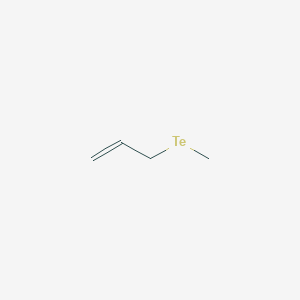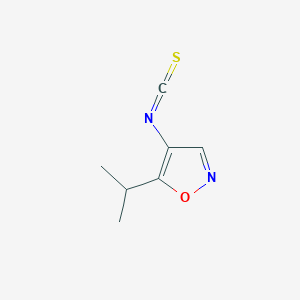
4-Isothiocyanato-5-propan-2-yl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiocyanato-5-propan-2-yl-1,2-oxazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a member of the oxazole family of heterocyclic compounds and contains an isothiocyanate functional group. This compound has shown promising results in various scientific research applications, including in the fields of medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole is not fully understood. However, it is believed to work by inducing apoptosis in cancer cells. Apoptosis is a natural process of programmed cell death that occurs in multicellular organisms. It is a crucial process for maintaining the balance between cell proliferation and cell death. Inducing apoptosis in cancer cells is a promising approach for the development of new anticancer agents.
Efectos Bioquímicos Y Fisiológicos
4-Isothiocyanato-5-propan-2-yl-1,2-oxazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the activity of various enzymes and proteins, including proteasomes, histone deacetylases, and DNA methyltransferases. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole in lab experiments include its unique properties, its ability to induce apoptosis in cancer cells, and its versatility as a reagent for the synthesis of other compounds. However, there are also limitations to its use in lab experiments. These include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for the research on 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole. Some possible future directions include:
1. Further studies on the mechanism of action of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole and its potential use as an anticancer agent.
2. Development of new synthetic methods for the preparation of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole and its analogs.
3. Investigation of the potential use of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole as a reagent for the synthesis of other compounds.
4. Studies on the potential toxicity of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole and its effects on human health.
5. Development of new formulations and delivery systems for 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole for use in medical applications.
Métodos De Síntesis
The synthesis of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole involves the reaction of 2-amino-2-propanol with carbon disulfide to form the corresponding dithiocarbamate salt. This salt is then treated with methanesulfonyl chloride to form the corresponding mesylate salt. The mesylate salt is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. Finally, the oxalyl chloride derivative is treated with 2-amino-5-propan-2-yl-1,3-oxazole to form 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole.
Aplicaciones Científicas De Investigación
The unique properties of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole have made it a popular compound for scientific research. It has been used in various scientific research applications, including in the fields of medicine, biology, and chemistry. In medicine, it has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In biology, it has been used to study the mechanism of action of various enzymes and proteins. In chemistry, it has been used as a reagent for the synthesis of other compounds.
Propiedades
Número CAS |
122686-03-7 |
|---|---|
Nombre del producto |
4-Isothiocyanato-5-propan-2-yl-1,2-oxazole |
Fórmula molecular |
C7H8N2OS |
Peso molecular |
168.22 g/mol |
Nombre IUPAC |
4-isothiocyanato-5-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C7H8N2OS/c1-5(2)7-6(8-4-11)3-9-10-7/h3,5H,1-2H3 |
Clave InChI |
CPIQZNUODBYMGI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=NO1)N=C=S |
SMILES canónico |
CC(C)C1=C(C=NO1)N=C=S |
Sinónimos |
Isoxazole, 4-isothiocyanato-5-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



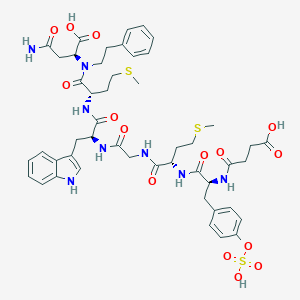

![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)
